An In-depth Technical Guide to 3-Benzoylbenzenesulfonyl Fluoride: Chemical Properties, Structure, and Potential Applications
An In-depth Technical Guide to 3-Benzoylbenzenesulfonyl Fluoride: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzoylbenzenesulfonyl fluoride is an organic compound featuring a central benzene ring substituted with a benzoyl group and a sulfonyl fluoride group at the meta position. The sulfonyl fluoride moiety is a key functional group in chemical biology and drug discovery, known for its ability to act as a covalent inhibitor by reacting with nucleophilic residues in proteins. This unique reactivity, combined with the structural features of the benzoyl group, makes 3-benzoylbenzenesulfonyl fluoride a molecule of significant interest for the development of targeted therapeutics. Arylsulfonyl fluorides are known to possess a range of biological activities and have been explored as probes and inhibitors for various enzymes.[1][2]
Chemical Structure and Properties
The chemical structure of 3-benzoylbenzenesulfonyl fluoride consists of a phenyl ketone attached to a benzenesulfonyl fluoride backbone.
Structure:
Figure 1: Chemical Structure of 3-Benzoylbenzenesulfonyl Fluoride.
Physicochemical Properties (Predicted)
Quantitative experimental data for 3-benzoylbenzenesulfonyl fluoride is not available. The following table summarizes predicted properties based on its structure and data from analogous compounds like benzenesulfonyl fluoride and 3-acetylbenzenesulfonyl fluoride.
| Property | Predicted Value | Notes |
| IUPAC Name | (3-(fluorosulfonyl)phenyl)(phenyl)methanone | |
| Molecular Formula | C₁₃H₉FO₃S | |
| Molecular Weight | 264.27 g/mol | |
| CAS Number | Not assigned | A CAS number for this specific compound could not be located. |
| Melting Point | Solid at room temperature | Expected to be a crystalline solid due to its rigid structure and molecular weight. |
| Boiling Point | > 300 °C | High boiling point is expected due to its polarity and molecular size. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); Insoluble in water. | The benzoyl and sulfonyl fluoride groups increase polarity, but the overall aromatic character suggests solubility in organic solvents. |
Spectral Data (Predicted)
Specific spectral data is unavailable. The following are expected characteristic signals based on the structure:
| Spectral Method | Predicted Characteristic Signals |
| ¹H NMR | Complex multiplet signals in the aromatic region (δ 7.0-8.5 ppm). |
| ¹³C NMR | Multiple signals in the aromatic region (δ 120-140 ppm), a signal for the ketone carbonyl carbon (δ ~190 ppm), and a signal for the carbon attached to the sulfonyl fluoride group. |
| ¹⁹F NMR | A singlet or a multiplet (if coupled with aromatic protons) in the characteristic region for sulfonyl fluorides (δ +40 to +70 ppm relative to CFCl₃).[2] |
| IR Spectroscopy | Characteristic peaks for C=O stretch (ketone) around 1660 cm⁻¹, S=O stretches (sulfonyl) around 1410 cm⁻¹ and 1210 cm⁻¹, and S-F stretch around 780 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 264.02. Common fragments would include loss of F, SO₂F, and the benzoyl group. |
Synthesis and Experimental Protocols
A plausible and common method for the synthesis of 3-benzoylbenzenesulfonyl fluoride is the Friedel-Crafts acylation of benzenesulfonyl fluoride with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4][5][6][7][8][9]
Proposed Synthetic Pathway: Friedel-Crafts Acylation
Figure 2: Proposed synthesis of 3-benzoylbenzenesulfonyl fluoride via Friedel-Crafts acylation.
Detailed Hypothetical Experimental Protocol
Materials:
-
Benzenesulfonyl fluoride (1 equivalent)
-
Benzoyl chloride (1.1 equivalents)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 eq.) dropwise to the suspension via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.
-
Acylation Reaction: Add benzenesulfonyl fluoride (1 eq.), dissolved in a minimal amount of anhydrous dichloromethane, to the reaction mixture dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl. Stir until all the solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure 3-benzoylbenzenesulfonyl fluoride.
Potential Applications in Drug Development
Aryl sulfonyl fluorides have gained prominence as "warheads" for covalent inhibitors in drug discovery.[10] Their reactivity is tuned to be selective for certain nucleophilic amino acid residues, such as tyrosine, lysine, and serine, within protein binding pockets.[10]
Mechanism of Covalent Inhibition
The sulfur atom in the sulfonyl fluoride group is highly electrophilic and can be attacked by nucleophilic side chains of amino acids. This results in the formation of a stable covalent bond between the inhibitor and the target protein, leading to irreversible inhibition.
Figure 3: General mechanism of covalent inhibition by a sulfonyl fluoride warhead.
Potential as a Kinase Inhibitor
The benzoyl group of 3-benzoylbenzenesulfonyl fluoride can act as a scaffold to mimic the hinge-binding motifs of many known kinase inhibitors. By positioning the sulfonyl fluoride "warhead" appropriately, this compound could potentially target a nucleophilic residue in the active site of a kinase, leading to irreversible inhibition. The development of such covalent kinase inhibitors is an active area of cancer research.
Conclusion
While specific experimental data for 3-benzoylbenzenesulfonyl fluoride is currently limited in the public domain, its chemical structure suggests significant potential as a research tool and a lead compound in drug discovery. The combination of a benzoyl moiety, which can be tailored for specific protein interactions, and a reactive sulfonyl fluoride warhead makes it an attractive candidate for the development of novel covalent inhibitors. The synthetic route via Friedel-Crafts acylation is a well-established and feasible approach to obtaining this compound. Further research is warranted to synthesize, characterize, and evaluate the biological activity of 3-benzoylbenzenesulfonyl fluoride to fully unlock its potential in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. doubtnut.com [doubtnut.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
